Isopropyl phenyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

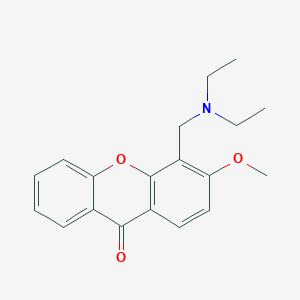

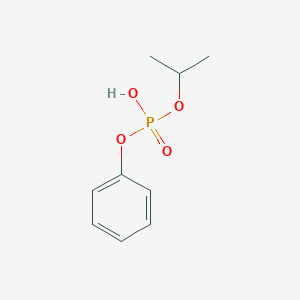

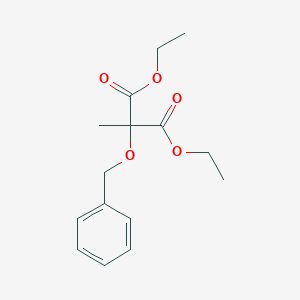

Isopropyl phenyl phosphate is a type of organophosphate ester . It is also known as Isopropylphenyl diphenyl phosphate and has the molecular formula C21H21O4P . The average mass of this compound is 368.363 Da . It is commonly used as a flame retardant and plasticizer .

Synthesis Analysis

The synthesis of Isopropyl phenyl phosphate involves the use of chiral nucleophilic catalysis . In the process, racemic H-phosphinate species are coupled with nucleophilic alcohols under halogenating conditions . The reaction results in the formation of chiral phosphonate products . The synthesis process can be optimized by identifying an appropriate chiral catalyst and adjusting the solvent, base, and temperature .Molecular Structure Analysis

The molecular structure of Isopropyl phenyl phosphate is represented by the formula C21H21O4P . This indicates that the molecule consists of 21 carbon atoms, 21 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis

Isopropyl phenyl phosphate is involved in various chemical reactions. For instance, it plays a role in the generation of highly reactive phosphorus radicals . These radicals are key intermediates in important processes of phosphorus-carbon bond formation .Physical And Chemical Properties Analysis

Isopropyl phenyl phosphate has a molecular weight of 368.363 Da . It is a type of organophosphate ester .Scientific Research Applications

1. Occupational Health Evaluation

Isopropyl phenyl phosphate has been assessed for its health hazards in work environments. This substance, belonging to the group of organophosphates, exhibits neurotoxicity typical of this class, though it decreases with increasing isopropylation. The most sensitive toxicological endpoints observed are histopathological changes in the adrenal gland and ovary. Despite not showing developmental toxicity, carcinogenicity, or genotoxic effects, its overall data do not indicate a need for classification as a carcinogen or germ cell mutagen (Hartwig, 2016).

2. Synthesis and Application as a Fire-retardant Plasticizer

Isopropyl phenyl phosphate has been synthesized from isopropylphenol and phosphorus oxychloride, with research exploring its application as a fire-retardant plasticizer. The synthesis process and optimal conditions for production have been studied, achieving a product quality standard with a high yield of 97% (Zhuang Wei-qiang, 2008).

3. Metabolic Studies

Studies on the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, including isopropyl phenyl phosphate, using human liver subcellular fractions, provide insights into the biological fate of these compounds in human tissues. This research is crucial in identifying biomarkers for exposure, especially in epidemiological studies (Phillips et al., 2020).

4. Enhancement of Lithium Ion Batteries

Research has explored the use of isopropyl phenyl phosphate in lithium ion batteries, particularly in enhancing the thermal stability of LiCoO2 electrodes. This application indicates a potential for balancing improved safety with minimal impact on battery performance (Qingsong Wang et al., 2006).

Safety And Hazards

Exposure to Isopropyl phenyl phosphate should be avoided as it can pose certain health risks . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this chemical . In case of accidental ingestion or contact, immediate medical attention should be sought .

Future Directions

properties

CAS RN |

46355-07-1 |

|---|---|

Product Name |

Isopropyl phenyl phosphate |

Molecular Formula |

C9H13O4P |

Molecular Weight |

216.17 g/mol |

IUPAC Name |

phenyl propan-2-yl hydrogen phosphate |

InChI |

InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11) |

InChI Key |

WRXFONORSZHETC-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

synonyms |

Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)